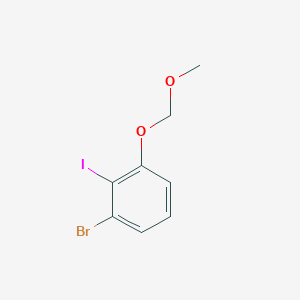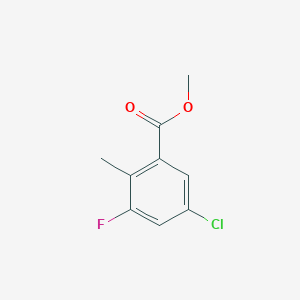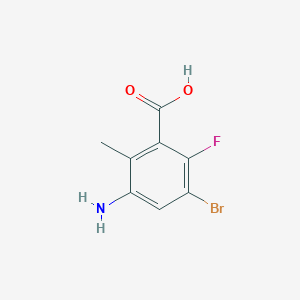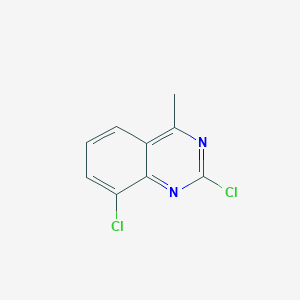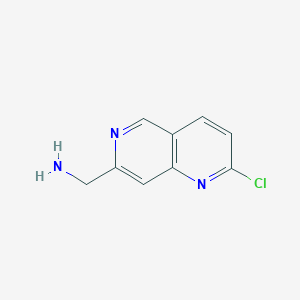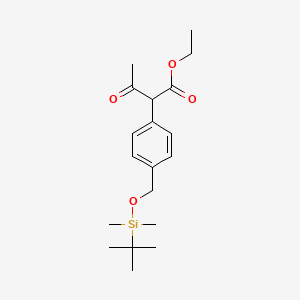
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate is a complex organic compound that features a tert-butyldimethylsilyloxy group, which is often used as a protecting group in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes using TBDMS-Cl and imidazole under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate involves the reactivity of the tert-butyldimethylsilyloxy group. This group can undergo nucleophilic attack, leading to the formation of a pentavalent silicon center, which is stabilized by hybridization with vacant d-orbitals of silicon . The formation of strong Si-F bonds drives the cleavage of the silyl ethers, converting them back to alcohols under acidic conditions .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
These compounds share the tert-butyldimethylsilyloxy group, which imparts stability and reactivity. this compound is unique in its specific structure and applications, particularly in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C19H30O4Si |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H30O4Si/c1-8-22-18(21)17(14(2)20)16-11-9-15(10-12-16)13-23-24(6,7)19(3,4)5/h9-12,17H,8,13H2,1-7H3 |
Clé InChI |
SCSMYSVGAYUJHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




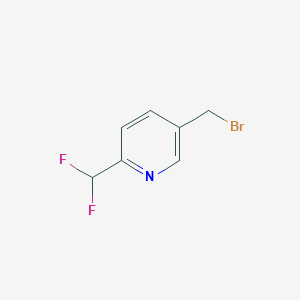
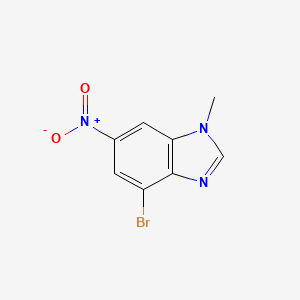
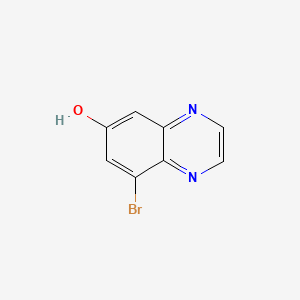
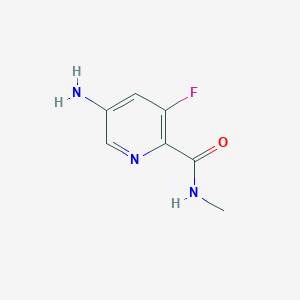
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
